molecular formula C13H9F4N B8157883 5-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine

5-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine

Cat. No.: B8157883
M. Wt: 255.21 g/mol
InChI Key: VFDGXYMXPIIBGT-UHFFFAOYSA-N
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Description

5-Fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant electronegativity and unique chemical properties, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide and a suitable radical initiator under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism by which 5-Fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in microbial cells, leading to cell death . The compound’s fluorine and trifluoromethyl groups enhance its binding affinity to these targets, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine stands out due to the combination of fluorine and trifluoromethyl groups on a biphenyl scaffold, providing unique electronic and steric properties. These features enhance its reactivity and make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

3-fluoro-5-[2-(trifluoromethyl)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N/c14-9-5-8(6-10(18)7-9)11-3-1-2-4-12(11)13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDGXYMXPIIBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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